molecular formula C42H60N4O12S2 B13707903 (S, R, S)-AHPC-PEG6-Tos

(S, R, S)-AHPC-PEG6-Tos

Cat. No.: B13707903
M. Wt: 877.1 g/mol
InChI Key: MZDARZRYLYSBLM-HCQVYRIRSA-N
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Description

(S, R, S)-AHPC-PEG6-Tos is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers. The presence of these chiral centers makes it an interesting subject for studies related to stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S, R, S)-AHPC-PEG6-Tos typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route often starts with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the PEG6 (polyethylene glycol) linker. The final step involves the tosylation of the compound to introduce the Tos (tosyl) group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S, R, S)-AHPC-PEG6-Tos can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(S, R, S)-AHPC-PEG6-Tos has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in stereoselective synthesis and as a model compound for studying chiral interactions.

    Biology: Employed in studies of protein-ligand interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S, R, S)-AHPC-PEG6-Tos involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This interaction can influence various cellular pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

  • (R, S, R)-AHPC-PEG6-Tos
  • (S, S, S)-AHPC-PEG6-Tos
  • (R, R, R)-AHPC-PEG6-Tos

Uniqueness

(S, R, S)-AHPC-PEG6-Tos is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This makes it a valuable tool for studying the effects of chirality on molecular interactions and biological processes.

Properties

Molecular Formula

C42H60N4O12S2

Molecular Weight

877.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C42H60N4O12S2/c1-30-6-12-35(13-7-30)60(51,52)58-25-24-57-23-22-56-21-20-55-19-18-54-17-16-53-15-14-37(48)45-39(42(3,4)5)41(50)46-28-34(47)26-36(46)40(49)43-27-32-8-10-33(11-9-32)38-31(2)44-29-59-38/h6-13,29,34,36,39,47H,14-28H2,1-5H3,(H,43,49)(H,45,48)/t34-,36+,39-/m1/s1

InChI Key

MZDARZRYLYSBLM-HCQVYRIRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C

Origin of Product

United States

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